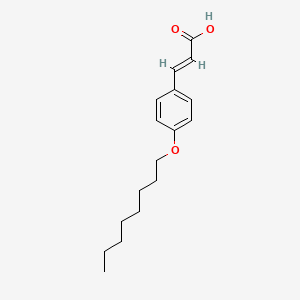
4-(Octyloxy)cinnamic acid
描述
4-(Octyloxy)cinnamic acid is an organic compound with the molecular formula C17H24O3 . It is a derivative of cinnamic acid, which is a white crystalline compound that is slightly soluble in water, and freely soluble in many organic solvents .
Molecular Structure Analysis
The molecular structure of 4-(Octyloxy)cinnamic acid is characterized by a cinnamic acid core with an octyloxy substituent. The molecular formula is C17H24O3, with an average mass of 276.371 Da and a monoisotopic mass of 276.172546 Da .Physical And Chemical Properties Analysis
4-(Octyloxy)cinnamic acid has a density of 1.0±0.1 g/cm3, a boiling point of 426.7±20.0 °C at 760 mmHg, and a flash point of 150.0±15.3 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 10 freely rotating bonds .科学研究应用
Antioxidant and Anticancer Properties
- Cinnamic acids, including derivatives like 4-(Octyloxy)cinnamic acid, are noted for their antioxidant, anti-inflammatory, and cytotoxic properties. These compounds have demonstrated significant activity in various antioxidant assays. The antitumor properties of cinnamic acid derivatives have been assessed, showing variable activity across different cell lines, highlighting their potential in cancer research (Pontiki et al., 2014).
Cosmetic Applications
- In cosmetics, cinnamic acid derivatives, including 4-(Octyloxy)cinnamic acid, are utilized for their UV protection and other beneficial properties like skin lightening and anti-aging. Despite some adverse effects, their use in cosmetics all over the world is significant (Gunia-Krzyżak et al., 2018).
Antioxidant Activity in Food and Cosmetic Industries
- Cinnamic acid's antioxidant, antimicrobial, and anti-cancer activities make it a valuable ingredient in the food and cosmetic industries. It's used in the production of preservatives and skin protection agents. Derivatives like 4-(Octyloxy)cinnamic acid enhance these properties (Skalková & Csomorová, 2016).
Biocatalytic Synthesis
- The synthesis of cinnamic acid derivatives through biocatalytic processes, such as the production of octyl cinnamate, has been researched. This approach is considered superior to conventional methods, indicating the potential for efficient, sustainable synthesis of derivatives like 4-(Octyloxy)cinnamic acid (Tsai et al., 2022).
Role in Plant Physiology
- Cinnamic acid derivatives are involved in plant metabolism, influencing processes like lignin production and root growth. They affect seed germination and plant root growth, thereby playing a crucial role in plant physiology and agriculture (Salvador et al., 2013).
Green Epoxy Resins from Renewable Sources
- Cinnamic acid derivatives are used in the synthesis of green epoxy resins, indicating their role in sustainable material science. These compounds have shown promise in creating materials with good mechanical properties and thermal stability, which could be beneficial in various industrial applications (Xin et al., 2014).
未来方向
Cinnamic acid derivatives, including 4-(Octyloxy)cinnamic acid, have potential applications in the treatment of various diseases due to their antimicrobial activity . Future research could focus on further elucidating the specific mechanisms of action of these compounds and developing them into effective therapeutic agents.
属性
IUPAC Name |
(E)-3-(4-octoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-2-3-4-5-6-7-14-20-16-11-8-15(9-12-16)10-13-17(18)19/h8-13H,2-7,14H2,1H3,(H,18,19)/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMZUSZBMGHSEB-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258894 | |
| Record name | (2E)-3-[4-(Octyloxy)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Octyloxy)cinnamic acid | |
CAS RN |
99196-58-4 | |
| Record name | (2E)-3-[4-(Octyloxy)phenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99196-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-[4-(Octyloxy)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



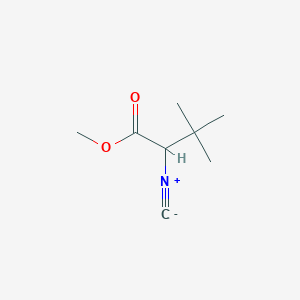
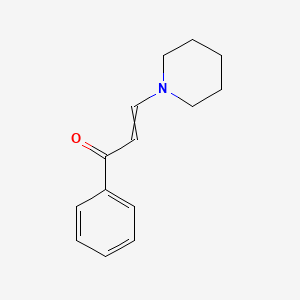
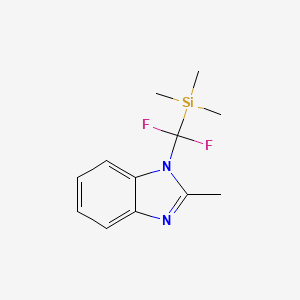
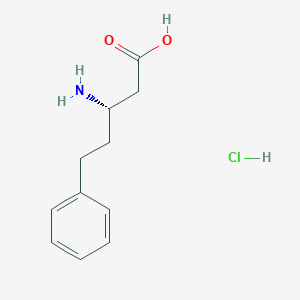
![1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole](/img/structure/B1620796.png)
![N-[(Dibutylamino)thioxomethyl]-benzamide](/img/structure/B1620797.png)
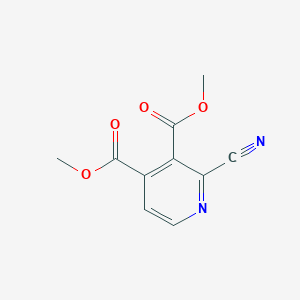
![5-Chloro-3-[2-(4-pyridinyl)ethyl]-indole](/img/structure/B1620801.png)
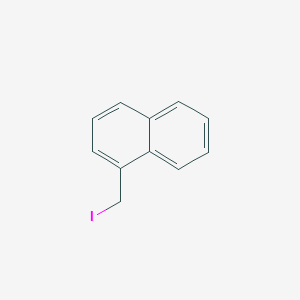
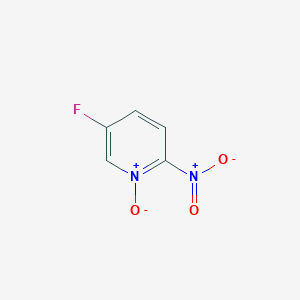
![{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol](/img/structure/B1620806.png)
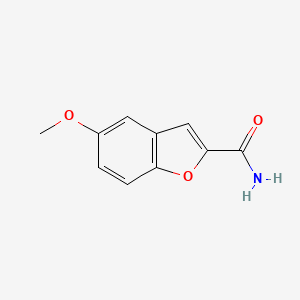
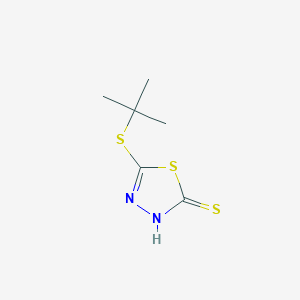
![benzyl N-[1-(3,5-dichlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate](/img/structure/B1620812.png)